5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17769023
InChI: InChI=1S/C10H9FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)
SMILES:
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC17769023

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione -

Specification

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name 5-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C10H9FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)
Standard InChI Key JGMYNMBJJFXSDL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC2C(=O)NC(=O)N2)F

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione (molecular formula: C10H9FN2O2\text{C}_{10}\text{H}_9\text{FN}_2\text{O}_2) features a bicyclic framework comprising a five-membered imidazolidine ring fused with two carbonyl groups at positions 2 and 4. The 4-fluorobenzyl group (CH2C6H4F-\text{CH}_2\text{C}_6\text{H}_4\text{F}) is attached to the 5-position of the heterocycle, introducing steric and electronic modifications compared to simpler hydantoin derivatives . The fluorine atom at the para position of the benzyl group enhances the compound’s lipophilicity and may influence its binding affinity in biological systems.

Spectroscopic Characteristics

While direct spectroscopic data for this compound are unavailable, analogous hydantoins provide insights. For example, 5-(4-fluorophenyl)imidazolidine-2,4-dione ([PubChem CID 265439]) exhibits infrared (IR) absorption bands at 1,715 cm1^{-1} (C=O stretch) and 3,236 cm1^{-1} (N–H stretch) . Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct signals for aromatic protons (δ\delta 7.41–7.71 ppm) and the hydantoin methylene group (δ\delta 5.52 ppm) .

Physicochemical Properties

The molecular weight of 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione is calculated as 208.19 g/mol. Its solubility profile is expected to align with hydrophobic hydantoin derivatives, exhibiting limited aqueous solubility but moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Melting points for structurally similar compounds, such as 3-phenyl-5-(4-methylphenyl)imidazolidin-2,4-dione, range between 182–216°C , suggesting that the fluorinated analog may display comparable thermal stability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione can be inferred from methodologies used for analogous hydantoin derivatives. Two primary strategies are plausible:

Alkylation of Hydantoin

Hydantoin (imidazolidine-2,4-dione) serves as a starting material for introducing the 4-fluorobenzyl group via nucleophilic substitution. Reaction with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in DMF may yield the target compound. Regioselectivity challenges arise due to the two amide nitrogens in hydantoin, but steric and electronic factors typically favor alkylation at the less hindered position .

Condensation of 4-Fluorobenzylglycine

An alternative route involves the cyclization of 4-fluorobenzylglycine with urea or phosgene. This method mirrors the synthesis of 5-arylimidazolidin-2,4-diones reported by Măciucă et al. , where phenylglycine derivatives were treated with phenyl isocyanate followed by acid hydrolysis. Adapting this approach, 4-fluorobenzylglycine could undergo cyclocondensation to form the hydantoin ring .

Industrial-Scale Production

Industrial synthesis would optimize reaction conditions (e.g., temperature, catalyst loading) to maximize yield and purity. Continuous-flow reactors and catalytic systems (e.g., zeolites) might enhance efficiency, while recrystallization from ethanol/water mixtures (1:11:1) could purify the final product .

Physicochemical and Spectroscopic Analysis

Thermal Stability

Differential scanning calorimetry (DSC) of related hydantoins reveals decomposition temperatures exceeding 200°C . The incorporation of a fluorinated benzyl group may slightly elevate the melting point due to increased molecular symmetry and intermolecular interactions (e.g., halogen bonding) .

Solubility and Partition Coefficients

The octanol-water partition coefficient (logP\log P) is estimated at 2.67–3.74 based on computational models for analogous compounds . This moderate lipophilicity suggests favorable membrane permeability, a critical factor in pharmaceutical applications.

Applications in Scientific Research

Materials Science

Fluorinated hydantoins may serve as monomers in high-performance polymers. The electron-withdrawing fluorine atom could improve thermal stability and chemical resistance, making such polymers suitable for aerospace or electronics applications .

Future Perspectives

Pharmacological Studies

In vitro assays evaluating inhibition of ion channels or microbial growth are critical next steps. Structure-activity relationship (SAR) studies could optimize the compound’s efficacy and selectivity.

Advanced Material Development

Exploring copolymerization with fluorinated acrylates or epoxies may yield novel materials with unique dielectric properties or enhanced durability.

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